Cas no 2227807-24-9 (rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol)

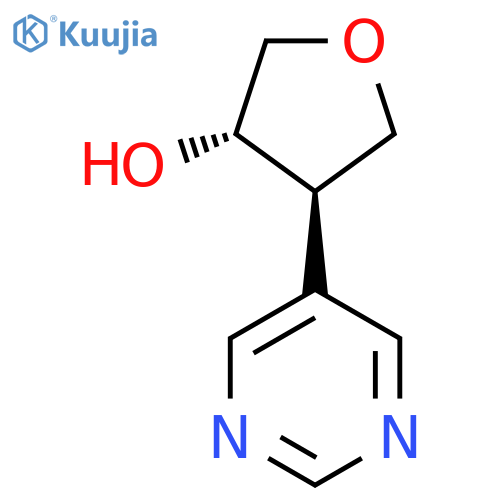

2227807-24-9 structure

商品名:rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol

- EN300-1637416

- 2227807-24-9

-

- インチ: 1S/C8H10N2O2/c11-8-4-12-3-7(8)6-1-9-5-10-2-6/h1-2,5,7-8,11H,3-4H2/t7-,8+/m0/s1

- InChIKey: BBDUCEYEKFYZRA-JGVFFNPUSA-N

- ほほえんだ: O1C[C@H]([C@H](C2=CN=CN=C2)C1)O

計算された属性

- せいみつぶんしりょう: 166.074227566g/mol

- どういたいしつりょう: 166.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1637416-5.0g |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 5g |

$5387.0 | 2023-06-04 | ||

| Enamine | EN300-1637416-500mg |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 500mg |

$877.0 | 2023-09-22 | ||

| Enamine | EN300-1637416-5000mg |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 5000mg |

$2650.0 | 2023-09-22 | ||

| Enamine | EN300-1637416-1.0g |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 1g |

$1857.0 | 2023-06-04 | ||

| Enamine | EN300-1637416-2.5g |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 2.5g |

$3641.0 | 2023-06-04 | ||

| Enamine | EN300-1637416-0.25g |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 0.25g |

$1708.0 | 2023-06-04 | ||

| Enamine | EN300-1637416-0.1g |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 0.1g |

$1635.0 | 2023-06-04 | ||

| Enamine | EN300-1637416-0.5g |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 0.5g |

$1783.0 | 2023-06-04 | ||

| Enamine | EN300-1637416-100mg |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 100mg |

$804.0 | 2023-09-22 | ||

| Enamine | EN300-1637416-1000mg |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol |

2227807-24-9 | 1000mg |

$914.0 | 2023-09-22 |

rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2227807-24-9 (rac-(3R,4S)-4-(pyrimidin-5-yl)oxolan-3-ol) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量